Triphenylborane-triphenylphosphine complex
Overview
Description
Triphenylborane-triphenylphosphine complex is a solid compound with a molecular weight of 504.42 . It appears as a white to almost white powder or crystal . The compound is insoluble in water but soluble in Dimethylformamide .
Synthesis Analysis
Triarylboranes, such as the Triphenylborane-triphenylphosphine complex, can be synthesized from all known boron trihalides . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported . Another synthetic approach involves the reaction of NaBH3CN with triphenylphosphine hydrochloride in refluxing tetrahydrofuran .
Molecular Structure Analysis
The molecular formula of the Triphenylborane-triphenylphosphine complex is C36H30BP . The structure of triarylboranes is interesting as they possess an empty p-orbital at boron which results in useful optical and electronic properties .
Chemical Reactions Analysis
Triphenylborane-triphenylphosphine complex has been used as a reactant for various chemical reactions. For instance, it has been used in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It has also been used in the insertion of overcrowded silylene into hydroboranes .
Physical And Chemical Properties Analysis
The Triphenylborane-triphenylphosphine complex is a solid at 20 degrees Celsius . It is insoluble in water but soluble in Dimethylformamide .
Scientific Research Applications
Catalytic Applications and Ligand Reactions
Triphenylborane-triphenylphosphine complexes have notable applications in catalysis and ligand reactions. For instance, they are utilized in the synthesis of unsaturated ruthenium complexes. Specifically, triphenylborane serves as a phosphine scavenger, promoting the formation of complexes with significant potential in catalysis (Dioumaev et al., 2000). Additionally, this complex has been implicated in facilitating gold cluster formation, where triphenylphosphine acts as an etching agent promoting the formation of closed-shell cluster sizes, indicating its potential in nanotechnology and materials science (Pettibone & Hudgens, 2011).
Utility in Organic Synthesis
The complex exhibits broad utility in organic synthesis, including functional group interconversions and heterocycle synthesis. It's also involved in the synthesis of metal complexes and natural products, highlighting its versatility in organic chemistry (Moussa et al., 2019). Specific reactions like the conversion of alcohols, thiols, and selenols to alkyl halides have been facilitated by this complex, showcasing its selectivity and efficiency (Iranpoor et al., 2002).
Metal–Organic Frameworks and Self-assembly
Triphenylborane-triphenylphosphine complexes contribute significantly to the field of metal–organic frameworks (MOFs). They are used to maintain self-assembled metallosupramolecular architectures, exerting control over the assembly and disassembly processes, which is crucial for applications in smart materials and nanotechnology (Wood et al., 2015).
Role in Coordination Chemistry
In coordination chemistry, these complexes are involved in stabilizing various metal salts and facilitating the synthesis and structural characterization of metal complexes. Their role in affecting the geometry and reactivity of these complexes is significant, offering insights into bonding and structural dynamics (Kilah et al., 2007).
Future Directions
Triarylboranes, including the Triphenylborane-triphenylphosphine complex, have a wide range of useful properties and applications. They have been greatly influential in research in the fields of optoelectronics, anion sensors, and bioimaging agents . The future directions of this compound could involve further exploration of its potential applications in these and other fields.
properties
IUPAC Name |
triphenylborane;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGHGSFXJZWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454499 | |
Record name | Triphenylborane--triphenylphosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine triphenylborane | |
CAS RN |
3053-68-7 | |
Record name | Triphenylborane--triphenylphosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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